rac-2,3-Dehydro-3,4-dihydro Ivermectin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

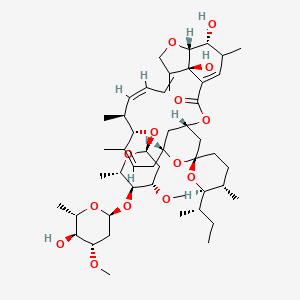

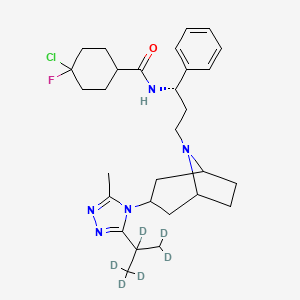

The synthesis of “rac-2,3-Dehydro-3,4-dihydro Ivermectin” involves chemical hydrogenation of specific double bonds in the avermectin structure. The process utilizes Wilkinson's homogenous catalyst [Ph3P)3RhCl] for selective hydrogenation, transforming avermectin B1 into ivermectin (Chabala et al., 1980)(Chabala et al., 1980). This process is crucial for obtaining the desired compound with the appropriate structural modifications for enhanced biological activity.

Molecular Structure Analysis

The molecular structure of “rac-2,3-Dehydro-3,4-dihydro Ivermectin” is characterized by the presence of a dihydro derivative structure, which is obtained by reducing the 22,23-double bond in the avermectin B1 molecule. This structural modification is critical for its antiparasitic activity, as it influences the drug's interaction with the neurotransmission mediated by gamma-aminobutyric acid (GABA) in parasites (Campbell et al., 1983)(Campbell et al., 1983).

Chemical Reactions and Properties

Ivermectin's chemical reactions primarily involve its interaction with parasite neurotransmitter systems. It is known to bind to glutamate-gated chloride channels in parasites, leading to increased permeability to chloride ions, hyperpolarization of nerve and muscle cells, and eventual paralysis and death of the parasite (Fuse et al., 2016)(Fuse et al., 2016).

Physical Properties Analysis

Ivermectin's physical properties, including its solubility and stability, play a significant role in its formulation and effectiveness as a drug. It has good flow and compressibility, even with a crystalline structure, as characterized by different analytical techniques such as mass spectroscopy and infrared absorption analyses (Rolim et al., 2015)(Rolim et al., 2015).

Chemical Properties Analysis

The chemical properties of ivermectin, including its reactivity and interactions with other molecules, significantly impact its mode of action and efficacy as an antiparasitic agent. Its ability to induce cytostatic autophagy in cancer cells, for example, showcases its diverse biological activities beyond its antiparasitic effects (Wang et al., 2016)(Wang et al., 2016).

Aplicaciones Científicas De Investigación

1. Antiparasitic Agent

- Ivermectin, including its derivative rac-2,3-Dehydro-3,4-dihydro Ivermectin, is a potent antiparasitic agent. It has shown effectiveness against a wide variety of nematode and arthropod parasites (Campbell et al., 1983), (Chabala et al., 1980).

2. Neurotransmission Effects

- Studies have identified its action on the mediation of neurotransmission by gamma-aminobutyric acid, indicating its impact on neurological processes (Campbell et al., 1983), (Dent et al., 1997).

3. Antitumor Potential

- Research suggests that ivermectin may have antitumor effects by inducing cell death in cancer cell lines through various mechanisms, highlighting its potential in cancer treatment (Liu et al., 2020), (Wang et al., 2016).

4. Environmental Impact

- Studies have explored the environmental consequences of ivermectin use, particularly its effects on pastureland and invertebrate communities, highlighting ecological considerations (Wall & Strong, 1987).

5. Pharmacological Properties

- Ivermectin's pharmacological characteristics, such as its solubility and stability, have been studied to improve drug formulation and efficacy (Rolim et al., 2015).

6. Potential in Treating Viral Infections

- Research indicates the potential of ivermectin in inhibiting the replication of viruses like SARS-CoV-2 in vitro, suggesting its application in antiviral therapies (Caly et al., 2020), (González-Paz et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSRBVAPBFWEGT-ZWGVILGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-2,3-Dehydro-3,4-dihydro Ivermectin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)

![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)

![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)

![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)